4-Chloro-6,8-dimethylquinazoline

Descripción general

Descripción

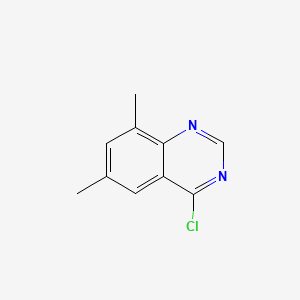

4-Chloro-6,8-dimethylquinazoline is an organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds with a bicyclic structure consisting of a benzene ring fused to a pyrimidine ring. This compound is characterized by the presence of chlorine and two methyl groups at the 4th, 6th, and 8th positions of the quinazoline ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6,8-dimethylquinazoline typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

Nitration: Starting with 3,4-dimethoxyacetophenone, nitration is performed to obtain 2-nitro-4,5-dimethoxyacetophenone.

Condensation: The nitro compound is then condensed with N,N-dimethylformamide dimethyl acetal to form 1-(4,5-dimethoxy-2-nitrophenyl)-3-(dimethylamino)propenyl-1-one.

Reduction and Cyclization: This intermediate undergoes hydrogenation to yield 4-hydroxy-6,7-dimethoxyquinoline through reduction and cyclization.

Chlorination: Finally, chlorination of the hydroxy compound produces 4-chloro-6,7-dimethoxyquinoline.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. These methods may include the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques to scale up the production process .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-6,8-dimethylquinazoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form quinazoline oxides and reduction to yield corresponding amines.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Coupling: Boron reagents and palladium catalysts under mild conditions

Major Products

Substitution: Various substituted quinazolines.

Oxidation: Quinazoline oxides.

Reduction: Quinazoline amines.

Coupling: Biaryl quinazolines

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-6,8-dimethylquinazoline has garnered attention for its potential therapeutic applications:

- Anticancer Activity : Research indicates that quinazoline derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds derived from quinazolines can induce apoptosis in human leukemia HL-60 cells under both hypoxic and aerobic conditions .

- Antibacterial Properties : The compound has been evaluated for its antibacterial activity against a range of pathogens. Its structural features contribute to its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics.

- Anti-inflammatory Effects : Quinazolines have been associated with anti-inflammatory properties, potentially useful in treating conditions such as arthritis and other inflammatory diseases. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes .

The biological mechanisms of action for this compound include:

- Enzyme Inhibition : This compound has been studied as an enzyme inhibitor, impacting various biochemical pathways that regulate cellular functions. For example, it may inhibit kinases involved in cancer cell proliferation .

- Interaction with Biological Targets : Quinazolines interact with multiple biological targets, leading to alterations in cellular processes that can result in therapeutic effects.

Case Studies

Several case studies have been conducted to explore the efficacy of this compound in various applications:

- Anticancer Efficacy Study : A study evaluated the cytotoxic effects of this compound on human leukemia cells. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as a chemotherapeutic agent .

- Antibacterial Activity Assessment : Another case study focused on the antibacterial properties of quinazoline derivatives against Gram-positive and Gram-negative bacteria. The findings revealed that certain derivatives exhibited potent antibacterial activity, supporting further development as new antibiotics .

- Inflammation Model Investigation : Research involving animal models demonstrated the anti-inflammatory effects of this compound in conditions mimicking arthritis. The compound effectively reduced inflammation markers compared to control groups .

Mecanismo De Acción

The mechanism of action of 4-Chloro-6,8-dimethylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparación Con Compuestos Similares

Similar Compounds

Quinazoline: The parent compound with no substituents.

4-Chloroquinazoline: Lacks the methyl groups at the 6th and 8th positions.

6,8-Dimethylquinazoline: Lacks the chlorine atom at the 4th position.

Uniqueness

4-Chloro-6,8-dimethylquinazoline is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical properties and reactivity. This combination enhances its potential as a versatile intermediate in synthetic chemistry and its efficacy in biological applications .

Actividad Biológica

4-Chloro-6,8-dimethylquinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound belongs to the quinazoline family of compounds, characterized by a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of chlorine and methyl groups at specific positions contributes to its unique chemical reactivity and biological activity.

Synthesis Methods

Various synthetic routes have been developed for quinazoline derivatives, including this compound. Common methods involve cyclization reactions of appropriate precursors under acidic or basic conditions. Recent advancements have utilized microwave-assisted synthesis to enhance yields and reduce reaction times .

Biological Activity

The biological activity of this compound has been explored in several studies, revealing its potential in multiple therapeutic areas:

Anticancer Activity

Research indicates that quinazoline derivatives exhibit notable anticancer properties. For instance, studies have shown that modifications at the C-4 position can significantly enhance cytotoxicity against various cancer cell lines. Specifically, compounds with halogen substituents demonstrate improved efficacy due to their ability to interact with cellular targets .

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | HepG2 | 7.09 |

| 4-Chloro-6-methylquinazoline | MCF-7 | 8.55 |

| 2-Methylquinazolin-4(3H)-one | MCF-7 | 13.46 |

Antileishmanial Activity

Another significant area of research is the antileishmanial activity of quinazoline derivatives. A series of N2,N4-disubstituted quinazolines were tested against Leishmania donovani and L. amazonensis. The results indicated that certain derivatives exhibited submicromolar EC50 values, demonstrating potent activity against these parasites .

Table 2: Antileishmanial Activity

| Compound | Strain | EC50 (nM) |

|---|---|---|

| N2-Benzylquinazoline-2,4-diamine | L. donovani | 150 |

| N4-Benzylquinazoline-2,4-diamine | L. amazonensis | 200 |

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Quinazolines have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.

- Free Radical Scavenging : Some derivatives possess antioxidant properties that contribute to their cytotoxic effects by reducing oxidative stress in cancer cells .

- Interaction with Receptors : Certain quinazolines act as ligands for various receptors implicated in inflammatory responses and tumor growth .

Case Studies

Several case studies have highlighted the therapeutic potential of quinazolines:

- A study evaluated the efficacy of a new quinazoline derivative in a murine model of visceral leishmaniasis, demonstrating a reduction in liver parasitemia by 37% when administered intraperitoneally .

- Another investigation into the structure–activity relationship (SAR) revealed that modifications at specific positions significantly enhanced both anticancer and antileishmanial activities, suggesting pathways for future drug development .

Propiedades

IUPAC Name |

4-chloro-6,8-dimethylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2/c1-6-3-7(2)9-8(4-6)10(11)13-5-12-9/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTAHKHWLAWFVQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=NC=N2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90699260 | |

| Record name | 4-Chloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160585-42-2 | |

| Record name | 4-Chloro-6,8-dimethylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90699260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.